Cas no 101860-81-5 (2-(2-bromoethyl)benzonitrile)
2-(2-bromoethyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-bromoethyl)benzonitrile
- AR-1C6549
- AC1Q1ZPM
- 2-(2-Brom-aethyl)-benzonitril
- 2-(2-Brom-aethyl)-6-methyl-pyridin
- CTK5B8110
- 2-(2-bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione
- 2-(2-bromo-ethyl)-benzonitrile
- 2-(2-Brom-aethyl)-5-nitro-isoindolin-1,3-dion
- 2-(2-bromo-ethyl)-6-methyl-pyridine
- AKOS000247284
- AC1L5QDO
- NSC32327
- 2-(2-bromo-ethyl)-5-nitro-isoindoline-1,3-dione
- AR-1C6549; AC1Q1ZPM; 2-(2-Brom-aethyl)-benzonitril; 2-(2-Brom-aethyl)-6-methyl-pyridin; CTK5B8110; 2-(2-bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione; 2-(2-bromo-ethyl)-benzonitrile; 2-(2-Brom-aethyl)-5-nitro-isoindolin-1,3-dion; 2-(2-bromo-ethyl)-6-methyl-pyridine; AKOS000247284; AC1L5QDO; NSC32327; 2-(2-bromo-ethyl)-5-nitro-isoindoline-1,3-dione;
- DS-11732
- BEA86081
- alpha-bromomethyl-tolunitril
- 101860-81-5
- CS-0161650
- SCHEMBL5728797
- EN300-1915601
- AKOS027321438
- o-bromoethylbenzonitrile
- IYZRKPDDKSEWCW-UHFFFAOYSA-N
- C71089
-
- Inchi: 1S/C9H8BrN/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-6H2
- InChI Key: IYZRKPDDKSEWCW-UHFFFAOYSA-N
- SMILES: BrCCC1C=CC=CC=1C#N
Computed Properties
- Exact Mass: 208.98401g/mol
- Monoisotopic Mass: 208.98401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 210.07g/mol
- XLogP3: 2.9
- Topological Polar Surface Area: 23.8Ų
2-(2-bromoethyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0161650-100mg |
2-(2-Bromoethyl)benzonitrile |
101860-81-5 | 100mg |
$108.0 | 2022-04-28 | ||
| ChemScence | CS-0161650-250mg |
2-(2-Bromoethyl)benzonitrile |
101860-81-5 | 250mg |
$214.0 | 2022-04-28 | ||
| ChemScence | CS-0161650-1g |
2-(2-Bromoethyl)benzonitrile |
101860-81-5 | 1g |
$388.0 | 2022-04-28 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY847-200mg |
2-(2-bromoethyl)benzonitrile |
101860-81-5 | 95+% | 200mg |
917.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY847-50mg |
2-(2-bromoethyl)benzonitrile |
101860-81-5 | 95+% | 50mg |
391.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY847-250mg |
2-(2-bromoethyl)benzonitrile |
101860-81-5 | 95+% | 250mg |
1564CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY847-100mg |
2-(2-bromoethyl)benzonitrile |
101860-81-5 | 95+% | 100mg |
699CNY | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTN511-100mg |
Benzonitrile, 2-(2-bromoethyl)- |
101860-81-5 | 95% | 100mg |
¥277.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTN511-250mg |
Benzonitrile, 2-(2-bromoethyl)- |
101860-81-5 | 95% | 250mg |
¥640.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTN511-1g |
Benzonitrile, 2-(2-bromoethyl)- |
101860-81-5 | 95% | 1g |
¥1934.0 | 2024-04-26 |
2-(2-bromoethyl)benzonitrile Suppliers
2-(2-bromoethyl)benzonitrile Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-(2-bromoethyl)benzonitrile
2-(2-Bromoethyl)benzonitrile: A Comprehensive Overview
2-(2-Bromoethyl)benzonitrile, identified by the CAS number 101860-81-5, is a versatile organic compound with significant applications in various fields of chemistry. This compound, also referred to as bromobenzonitrile derivative, has garnered attention due to its unique structural properties and potential for use in drug discovery, materials science, and advanced chemical synthesis.
The molecular structure of 2-(2-Bromoethyl)benzonitrile comprises a benzene ring substituted with a cyano group (-CN) at the para position and a bromoethyl group (-CH₂CH₂Br) at the ortho position. This arrangement imparts the molecule with distinct electronic and steric characteristics, making it a valuable intermediate in organic synthesis. The cyano group acts as an electron-withdrawing substituent, enhancing the reactivity of the benzene ring, while the bromoethyl group introduces both halogen-based reactivity and chain flexibility.
Recent studies have highlighted the role of 2-(2-Bromoethyl)benzonitrile in the development of bioactive compounds. Researchers have utilized this compound as a precursor in the synthesis of complex molecules with potential pharmacological activities. For instance, its ability to undergo nucleophilic substitution reactions has been exploited to construct heterocyclic frameworks, which are often found in therapeutic agents. Additionally, its bromoalkyl chain provides a site for further functionalization, enabling the creation of diverse chemical libraries.
In terms of physical properties, 2-(2-Bromoethyl)benzonitrile exhibits a melting point of approximately 75°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for use in various solvent systems commonly employed in organic chemistry.
The synthesis of 2-(2-Bromoethyl)benzonitrile typically involves multi-step processes that include Friedel-Crafts alkylation or coupling reactions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products. For example, the use of palladium catalysts in cross-coupling reactions has enabled more precise control over the formation of this compound.
In conclusion, 2-(2-Bromoethyl)benzonitrile, with its unique structure and reactivity, continues to be an important building block in organic synthesis. Its applications span across drug discovery, materials science, and advanced chemical research. As ongoing research delves deeper into its potential uses and synthetic pathways, this compound is poised to play an even greater role in advancing chemical innovation.
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